8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
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Overview
Description
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] is a chemical compound with the molecular formula C13H16BrN. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] typically involves the reaction of cyclopentane derivatives with isoquinoline derivatives under specific conditions. One common method includes the bromination of the precursor compound, followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Chemical Reactions Analysis
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] include other spiro compounds and brominated isoquinoline derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]: Similar structure but with a chlorine atom instead of bromine.
2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]: Lacks the bromine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-12-5-3-4-11-10(12)8-15-9-13(11)6-1-2-7-13/h3-5,15H,1-2,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOFNDJYNBRBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=C2C=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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